1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling Reactions: The final step involves coupling the triazole and pyrrolidine rings with the phenoxypropanone moiety using standard amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a carbonic anhydrase inhibitor, which could have implications for the treatment of diseases such as glaucoma and epilepsy.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity.
Protein-Ligand Interactions: The compound can also interact with other proteins through its triazole and pyrrolidine rings, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,2,3-triazol-2-yl)-2-phenoxyethanone: This compound is similar in structure but lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxyethanone: This compound is similar but has a different substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is unique due to its combination of a triazole ring, a pyrrolidine ring, and a phenoxypropanone moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCBUDRSNESHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.